

Application Notes and Protocols for Western Blot Detection of CASP8 Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CASP8	
Cat. No.:	B1575326	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 (**CASP8**) is a critical initiator caspase in the extrinsic apoptosis pathway. Upon activation by death receptors such as Fas and TNFR, pro-caspase-8 undergoes proteolytic cleavage, leading to the formation of active caspase-8. This active form then initiates a downstream caspase cascade, culminating in programmed cell death. Monitoring the cleavage of pro-caspase-8 into its active fragments is a key method for assessing the induction of extrinsic apoptosis. Western blotting is a widely used and effective technique for this purpose, allowing for the specific detection of both full-length pro-caspase-8 and its cleaved subunits. This document provides a detailed protocol for the detection of **CASP8** cleavage by Western blot, intended for researchers in academic and industrial settings.

Signaling Pathway of CASP8 Activation

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event triggers receptor trimerization and the recruitment of adaptor proteins, most notably Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 molecules, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, the high local concentration of pro-caspase-8 facilitates its dimerization and subsequent auto-proteolytic activation.

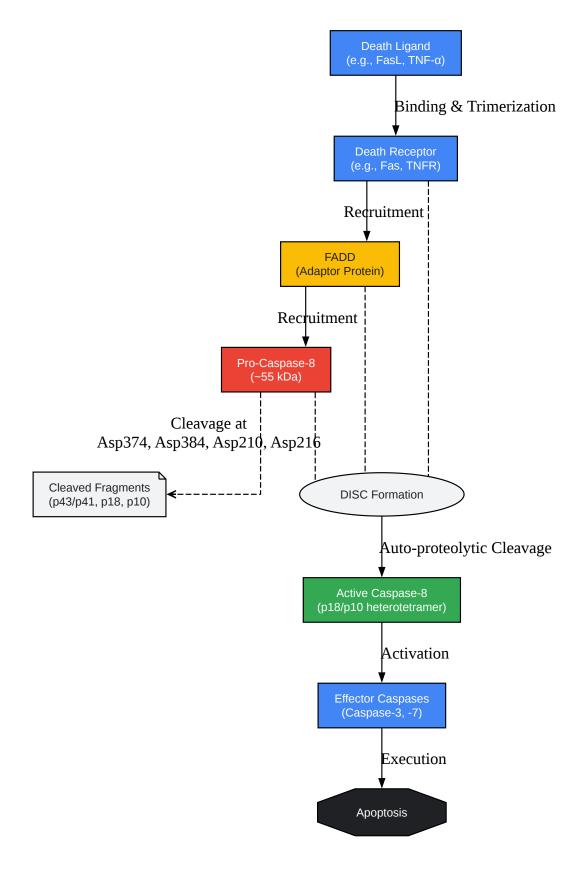


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Pro-caspase-8 (approximately 55 kDa) is cleaved at specific aspartic acid residues, generating the active heterotetramer. This process involves several cleavage events. Initial cleavage can occur between the large (p18) and small (p10) catalytic subunits at Asp374 and Asp384, producing a p43/p41 fragment and the p10 subunit. Subsequent cleavage between the prodomain and the large subunit at Asp210 and Asp216 releases the p18 subunit. The fully active caspase-8 is a heterotetramer composed of two p18 and two p10 subunits.[1] This active caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, thereby executing the apoptotic program.





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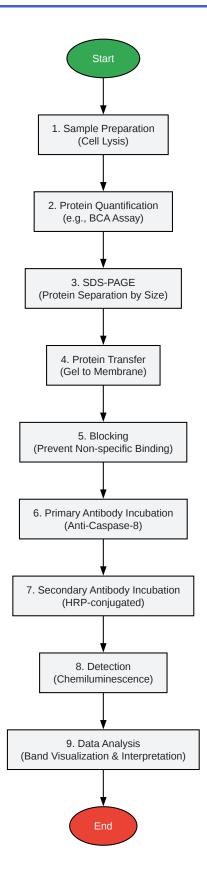
Caption: CASP8 signaling pathway leading to apoptosis.



Experimental Workflow for Western Blot

The Western blot procedure for detecting **CASP8** cleavage involves several key stages. It begins with the preparation of cell lysates from both control and treated samples. The total protein concentration of each lysate is then determined to ensure equal loading onto the gel. The protein samples are subsequently denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked to prevent non-specific antibody binding. After blocking, the membrane is incubated with a primary antibody that specifically recognizes **CASP8**. To detect both the pro-form and cleaved fragments, an antibody that recognizes an epitope present in both is recommended. Following incubation with the primary antibody, the membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). After another series of washes, a chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization of the full-length and cleaved **CASP8** bands.





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Caption: Experimental workflow for **CASP8** cleavage detection.



Detailed Experimental Protocol Sample Preparation (Cell Lysis)

- Culture cells to the desired density and treat with the compound of interest to induce apoptosis. Include both treated and untreated (control) samples.
- After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
- For adherent cells, add ice-cold RIPA lysis buffer (see table below for recipe) containing protease inhibitors directly to the culture dish.[2] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
- Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, ensure the pellet is fully resuspended.
- Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4X Laemmli sample buffer (see table below for recipe) to the lysates to a final concentration of 1X.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
- The samples are now ready for SDS-PAGE or can be stored at -20°C.

SDS-PAGE

 Assemble the electrophoresis apparatus with a 10-12% polyacrylamide gel, which is suitable for resolving both pro-caspase-8 (~55 kDa) and its cleaved fragments (p43/41, p18, p10



kDa).

- Fill the inner and outer chambers of the apparatus with 1X running buffer (see table below for recipe).
- Load 20-30 μg of protein lysate per well. Also, load a pre-stained protein ladder to monitor the migration of proteins.
- Run the gel at a constant voltage. A typical setting is 80-100V through the stacking gel and then increasing to 120-150V for the resolving gel.[3] Run until the dye front reaches the bottom of the gel.

Protein Transfer

This protocol describes a wet transfer method, which is generally recommended for quantitative and efficient transfer of a broad range of protein sizes.

- Pre-soak the PVDF membrane in methanol for 1-2 minutes, followed by a brief rinse in deionized water, and then equilibrate in 1X transfer buffer (see table below for recipe) for at least 10 minutes. Nitrocellulose membranes do not require the methanol activation step.
- Soak the filter papers and sponges in 1X transfer buffer.
- Assemble the transfer sandwich in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
- Place the transfer sandwich into the transfer cassette and insert it into the transfer tank filled with cold 1X transfer buffer. An ice pack can be added to the tank to maintain a low temperature.
- Perform the transfer at a constant voltage of 100V for 60-90 minutes or at a lower voltage (e.g., 20-30V) overnight at 4°C.[4][5]

Immunoblotting

 After transfer, wash the membrane briefly with deionized water and then with 1X TBST (see table below for recipe).



- Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in 1X
 TBST for 1 hour at room temperature with gentle agitation.[6]
- Wash the membrane three times for 5 minutes each with 1X TBST.
- Incubate the membrane with the primary antibody against CASP8, diluted in 5% milk or BSA in 1X TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[7] Incubation can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][8]
- After primary antibody incubation, wash the membrane three times for 10 minutes each with 1X TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., antirabbit or anti-mouse IgG), diluted in 5% milk or BSA in 1X TBST, for 1 hour at room temperature with gentle agitation. A common dilution is 1:2000 to 1:5000.[9]
- Wash the membrane three times for 10 minutes each with 1X TBST.

Detection

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Presentation and Interpretation

The primary endpoint of this assay is the visualization of a decrease in the band intensity of pro-caspase-8 (~55 kDa) and the concomitant appearance or increase in the intensity of the cleaved caspase-8 fragments (p43/41, p18, and p10 kDa) in treated samples compared to untreated controls. The presence of the cleaved fragments is a direct indicator of **CASP8** activation and the induction of extrinsic apoptosis. For a semi-quantitative analysis, the band



intensities can be measured using densitometry software and normalized to a loading control (e.g., β -actin or GAPDH).

Quantitative Data Summary



Parameter	Composition/Setting	Notes
RIPA Lysis Buffer	50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, Protease Inhibitor Cocktail	A common buffer for total protein extraction.[2]
4X Laemmli Buffer	250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue	Used for sample denaturation before SDS-PAGE.
10X Running Buffer	250 mM Tris base, 1.92 M glycine, 1% SDS	Dilute to 1X with deionized water for use.
10X Transfer Buffer	250 mM Tris base, 1.92 M glycine, 20% methanol (optional)	Dilute to 1X with deionized water. Methanol aids in protein binding to the membrane.
10X TBST	100 mM Tris-HCl (pH 7.5), 1.5 M NaCl, 1% Tween-20	Dilute to 1X with deionized water for use in washing steps.
Protein Loading	20-30 μg per well	Ensure equal loading across all lanes.
Gel Percentage	10-12% Polyacrylamide	Optimal for resolving pro- and cleaved CASP8.
SDS-PAGE Voltage	80-150 V	Lower voltage for stacking, higher for resolving.[3]
Transfer Conditions	100 V for 60-90 min or 20-30 V overnight	Wet transfer method.[4][5]
Blocking Solution	5% non-fat milk or 5% BSA in 1X TBST	Block for 1 hour at room temperature.[6]
Primary Antibody	1:500 - 1:2000 dilution in blocking solution	Incubate for 2 hours at RT or overnight at 4°C.[7][8]



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Secondary Antibody

1:2000 - 1:10000 dilution in blocking solution

Incubate for 1 hour at room temperature.[9]

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- To cite this document: BenchChem. [Application Notes and Protocols for Western Blot Detection of CASP8 Cleavage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575326#western-blot-protocol-for-casp8-cleavage-detection]

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